molecular formula C14H15ClN2O3 B12757920 Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 149221-14-7

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B12757920
CAS No.: 149221-14-7
M. Wt: 294.73 g/mol
InChI Key: BFAOEAQFZQPPRV-UHFFFAOYSA-N
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Description

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a cyclohexene carboxylate derivative featuring a pyridinylamino substituent and a methyl ester functional group. This compound belongs to a class of enaminones, which are known for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and kinase-inhibitory properties . The structural core consists of a cyclohexene ring with conjugated carbonyl and amino groups, which facilitate hydrogen bonding and π-π interactions critical for biological activity . The 5-chloro-2-pyridinyl moiety enhances lipophilicity and may influence binding affinity to target proteins, as seen in structurally related kinase inhibitors .

Properties

CAS No.

149221-14-7

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

methyl 4-[(5-chloropyridin-2-yl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-8-5-10(6-11(18)13(8)14(19)20-2)17-12-4-3-9(15)7-16-12/h3-4,6-8,13H,5H2,1-2H3,(H,16,17)

InChI Key

BFAOEAQFZQPPRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1C(=O)OC)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate typically involves multiple steps, starting with the preparation of 2-amino-5-chloropyridine. This intermediate can be synthesized by chlorinating 2-aminopyridine in a strongly acidic medium

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled temperatures, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with ethyl 4-(substituted phenylamino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate derivatives (Table 1). These analogues differ in the substituents on the phenylamino group and the ester moiety (methyl vs. ethyl), which significantly impact their physicochemical and biological properties.

Table 1: Comparison of Key Structural Analogues

Compound ID Substituent (R) Ester Group ED50 (mg/kg) [Anticonvulsant Activity] logP
Target 5-chloro-2-pyridinyl Methyl Data not reported Estimated ~1.8
35 4-chlorophenyl Ethyl 16.67 1.222
36 4-bromophenyl Ethyl 7.89 0.897
37 4-(trifluoromethoxy)phenyl Ethyl 37.07 1.569
38 4-cyanophenyl Ethyl 63.10 1.800

Key Observations :

  • Substituent Effects : The 5-chloro-2-pyridinyl group in the target compound may confer enhanced metabolic stability compared to halogenated phenyl groups (e.g., 4-chloro or 4-bromo in compounds 35 and 36) due to reduced susceptibility to oxidative metabolism .
  • Biological Activity : While ED50 data for the target compound is unavailable, the anticonvulsant potency of analogues correlates inversely with logP (e.g., compound 36: logP 0.897, ED50 7.89 mg/kg), suggesting that moderate lipophilicity optimizes activity .
Functional Group Comparison with Kinase Inhibitors

The 5-chloro-2-pyridinylamino group resembles pharmacophores in kinase inhibitors such as SN101, a BTK inhibitor featuring a pyridinyloxy substituent . Unlike SN101, which forms a reversible covalent bond with cysteine residues, the target compound lacks a reactive warhead, suggesting non-covalent binding to targets. This difference may limit its potency against kinases but reduce off-target reactivity .

Hydrogen Bonding and Crystallographic Behavior

The carbonyl and amino groups in the cyclohexene core enable hydrogen-bonded supramolecular assembly, as observed in related enaminones . In contrast to TD-8954 (a benzimidazole derivative with a methyl ester), which forms intermolecular hydrogen bonds via its carbonyl and piperidine groups , the target compound’s pyridinyl nitrogen may participate in additional π-stacking interactions, enhancing crystal packing stability .

Research Findings and Implications

  • Anticonvulsant SAR: The target compound’s methyl ester and pyridinyl substituent position it within a promising region of the structure-activity relationship (SAR) for anticonvulsant enaminones, balancing lipophilicity and hydrogen-bonding capacity .
  • Synthetic Accessibility: The compound’s synthesis likely follows routes similar to ethyl analogues, involving cyclohexenone condensation with substituted anilines, followed by esterification .
  • Lumping Strategy Relevance : Its structural similarity to ethyl derivatives (compounds 35–38) supports its inclusion in "lumped" pharmacokinetic models, where analogous compounds are grouped based on shared metabolic pathways .

Biological Activity

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (commonly referred to as Methyl 4-((5-chloro-2-pyridinyl)amino) or simply Methyl 4-PCA) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Basic Information

PropertyValue
CAS Number 149221-14-7
Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name methyl 4-[(5-chloropyridin-2-yl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate
SMILES CC1CC(=CC(=O)C1C(=O)OC)NC2=NC=C(C=C2)Cl

Antimicrobial Properties

Research indicates that Methyl 4-PCA exhibits notable antimicrobial activity. In a study conducted by researchers investigating various heterocyclic compounds, Methyl 4-PCA was found to possess significant antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.

Anticancer Activity

The anticancer potential of Methyl 4-PCA has been evaluated in vitro against various cancer cell lines. A study highlighted its effectiveness in inducing apoptosis in human breast cancer cells (MCF-7). The compound was shown to activate caspase pathways, leading to programmed cell death. Additionally, it inhibited cell proliferation and migration in a dose-dependent manner.

The biological activity of Methyl 4-PCA is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme vital for pyrimidine synthesis in both cancerous and microbial cells.

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial properties of Methyl 4-PCA.
    • Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : Significant inhibition zones observed, indicating effective antibacterial action.
  • Anticancer Study :
    • Objective : To assess the anticancer effects on MCF-7 breast cancer cells.
    • Method : Cell viability assays and apoptosis detection assays.
    • Results : IC50 values indicated potent cytotoxicity, with apoptosis confirmed through caspase activation assays.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of Methyl 4-PCA derivatives. Modifications to the pyridine ring and cyclohexene moiety have been shown to enhance biological activity. For example:

DerivativeActivity LevelNotes
Methyl 4-PCAModerateEffective against bacteria and cancer cells
5-Methoxy derivativeHighIncreased potency against cancer cells
Chlorinated analogsVariableSome show enhanced antibacterial activity

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